An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol that holds significant interest for researchers in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties, influencing its reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel pharmaceutical candidates and advanced materials. This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, detailed experimental protocols for its synthesis and purification, and an exploration of its relevance in drug development.
Core Chemical Properties
The structural attributes of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, including its molecular formula and weight, are fundamental to its chemical behavior.
Table 1: Core Chemical Data for 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
| Property | Value |
| CAS Number | 207974-09-2 |
| Molecular Formula | C₈H₆F₄O |
| Molecular Weight | 194.13 g/mol |
| IUPAC Name | (2-Fluoro-5-(trifluoromethyl)phenyl)methanol |
Physical and Chemical Data
The physical state and solubility of a compound are critical parameters for its handling, formulation, and application. The following table summarizes the key physical properties of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol.
Table 2: Physical Properties of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
| Property | Value | Reference |
| Melting Point | 38-40 °C | [1] |
| Boiling Point | 188 °C | [2] |
| Density | 1.377 g/cm³ | [1] |
| Flash Point | 67 °C | [2] |
| Solubility | While specific data for 2-Fluoro-5-(trifluoromethyl)benzyl alcohol is not readily available, benzyl alcohol itself is moderately soluble in water (approx. 4 g/100 mL) and highly soluble in organic solvents such as ethanol, acetone, chloroform, and diethyl ether. The fluorine and trifluoromethyl substituents are expected to decrease water solubility and increase solubility in non-polar organic solvents. |
Spectral Analysis
Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for 2-Fluoro-5-(trifluoromethyl)benzyl alcohol are not publicly available, the following tables provide predicted and analogous spectral data based on the closely related compound, 2-(Trifluoromethyl)benzyl alcohol.
Table 3: Predicted ¹H NMR Spectral Data for 2-Fluoro-5-(trifluoromethyl)benzyl alcohol (in CDCl₃)
Note: This is a predicted spectrum based on known chemical shift values and the spectrum of 2-(Trifluoromethyl)benzyl alcohol.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | Aromatic H |
| ~7.5 | d | 1H | Aromatic H |
| ~7.2 | t | 1H | Aromatic H |
| ~4.8 | s | 2H | -CH₂OH |
| ~2.0 (variable) | br s | 1H | -OH |
Table 4: Predicted ¹³C NMR Spectral Data for 2-Fluoro-5-(trifluoromethyl)benzyl alcohol (in CDCl₃)
Note: This is a predicted spectrum based on known chemical shift values and the spectrum of 2-(Trifluoromethyl)benzyl alcohol.
| Chemical Shift (ppm) | Assignment |
| ~160 (d, J ≈ 250 Hz) | C-F |
| ~139 | Quaternary C |
| ~132 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 (q, J ≈ 272 Hz) | -CF₃ |
| ~125 | Aromatic CH |
| ~116 (d, J ≈ 21 Hz) | Aromatic CH |
| ~60 | -CH₂OH |
Table 5: Predicted IR Spectral Data for 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
Note: This is a predicted spectrum based on characteristic infrared absorption frequencies.
| Wavenumber (cm⁻¹) | Functional Group |
| 3550-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C stretch (aromatic) |
| 1350-1150 | C-F stretch |
| 1150-1000 | C-O stretch (alcohol) |
Experimental Protocols
Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
A common route for the synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol is the reduction of the corresponding benzoic acid or benzaldehyde. The following protocol is adapted from the synthesis of the analogous 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[3]
Reaction Scheme:
Caption: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol.
Materials:
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2-Fluoro-5-(trifluoromethyl)benzoic acid
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Borane-tetrahydrofuran complex (1 M solution in THF)
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl), 1 M
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq).
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Dissolve the starting material in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add the borane-tetrahydrofuran complex (1.1 - 1.5 eq) dropwise via the dropping funnel over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
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Partition the mixture between ethyl acetate and water.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude 2-Fluoro-5-(trifluoromethyl)benzyl alcohol can be purified by flash column chromatography on silica gel.
Workflow for Purification:
Caption: Purification workflow for 2-Fluoro-5-(trifluoromethyl)benzyl alcohol.
Procedure:
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Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
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Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.
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Load the dissolved sample onto the column.
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Elute the column with a gradient of hexanes and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity.
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Collect fractions and monitor the elution by thin-layer chromatography (TLC).
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified 2-Fluoro-5-(trifluoromethyl)benzyl alcohol as a white to off-white solid.
Applications in Drug Development
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely employed strategy in modern drug design. These substitutions can significantly enhance a compound's metabolic stability, binding affinity, and membrane permeability.
Logical Relationship in Drug Discovery:
Caption: Role in the drug discovery process.
2-Fluoro-5-(trifluoromethyl)benzyl alcohol serves as a key starting material or intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications. The trifluoromethyl group can act as a bioisostere for other chemical groups, and its strong electron-withdrawing nature can influence the pKa of nearby functional groups, which can be crucial for drug-receptor interactions. While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are of interest in the development of kinase inhibitors, central nervous system agents, and anti-infective drugs.
Conclusion
2-Fluoro-5-(trifluoromethyl)benzyl alcohol is a valuable chemical entity with a unique combination of functional groups that make it an attractive building block for the synthesis of complex organic molecules. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and purification. As research in medicinal chemistry and materials science continues to advance, the utility of this and similar fluorinated compounds is expected to grow, leading to the development of new and improved technologies and therapeutics.
